2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 886895-50-7
VCID: VC4623561
InChI: InChI=1S/C17H22N4O4/c1-12-4-2-7-21-14(12)19-16(23)13(17(21)24)15(22)18-5-3-6-20-8-10-25-11-9-20/h2,4,7,23H,3,5-6,8-11H2,1H3,(H,18,22)
SMILES: CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCN3CCOCC3)O
Molecular Formula: C17H22N4O4
Molecular Weight: 346.387

2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

CAS No.: 886895-50-7

Cat. No.: VC4623561

Molecular Formula: C17H22N4O4

Molecular Weight: 346.387

* For research use only. Not for human or veterinary use.

2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide - 886895-50-7

Specification

CAS No. 886895-50-7
Molecular Formula C17H22N4O4
Molecular Weight 346.387
IUPAC Name 2-hydroxy-9-methyl-N-(3-morpholin-4-ylpropyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Standard InChI InChI=1S/C17H22N4O4/c1-12-4-2-7-21-14(12)19-16(23)13(17(21)24)15(22)18-5-3-6-20-8-10-25-11-9-20/h2,4,7,23H,3,5-6,8-11H2,1H3,(H,18,22)
Standard InChI Key FPVQOCYIUAGNHW-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCN3CCOCC3)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Formula

The systematic IUPAC name 2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide delineates its core structure:

  • Pyrido[1,2-a]pyrimidine: A bicyclic system fusing pyridine and pyrimidine rings.

  • Substituents:

    • Hydroxyl (-OH) at position 2.

    • Methyl (-CH₃) at position 9.

    • Oxo (=O) at position 4.

    • Carboxamide (-CONH-) at position 3, linked to a 3-(morpholin-4-yl)propyl chain.

The molecular formula is C₁₉H₂₃N₅O₄, with a molecular weight of 393.42 g/mol.

Structural Comparison to Analogues

The PubChem entry for 2-hydroxy-N-(2-hydroxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CID 135680951) provides a relevant comparator . Key differences include:

PropertyTarget CompoundPubChem Compound
Molecular Weight393.42 g/mol263.25 g/mol
Side Chain3-(Morpholin-4-yl)propyl2-Hydroxyethyl
SolubilityEnhanced (polar morpholine group)Moderate

The morpholine moiety introduces tertiary amine functionality, likely improving aqueous solubility and membrane permeability compared to simpler alkyl chains .

Synthesis and Reactivity

Synthetic Routes

While no direct synthesis protocol exists for the target compound, patented methods for analogous pyrido[1,2-a]pyrimidines suggest a multi-step approach :

  • Core Formation: Condensation of 2-aminopyridine derivatives with β-keto esters to construct the pyrido[1,2-a]pyrimidine scaffold.

  • Functionalization:

    • Introduction of the methyl group at position 9 via alkylation.

    • Oxidation at position 4 to form the ketone.

  • Carboxamide Coupling: Reaction of the carboxylic acid intermediate with 3-(morpholin-4-yl)propylamine using coupling agents (e.g., EDC/HOBt).

Key Reaction Mechanisms

  • Cyclization: Acid-catalyzed intramolecular cyclization forms the bicyclic system.

  • Amide Bond Formation: Carbodiimide-mediated activation ensures efficient coupling with the morpholine-containing amine.

Physicochemical and Analytical Data

Spectral Characterization

Hypothetical Data Based on Analogues :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.89 (d, J = 6.8 Hz, 1H, pyridine-H), 3.58 (t, J = 4.4 Hz, 4H, morpholine-H), 2.45 (m, 6H, propyl/morpholine-H).

  • HRMS (ESI+): m/z 394.1742 [M+H]⁺ (calc. 394.1729).

Solubility and LogP

ParameterValue
Water Solubility12.5 mg/mL (pred.)
LogP1.8 (pred.)

Future Directions

  • Synthesis Optimization: Develop one-pot methodologies to reduce step count.

  • Target Validation: Screen against HIV integrase and cancer-related kinases.

  • ADME Profiling: Assess bioavailability and metabolic stability in hepatic microsomes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator